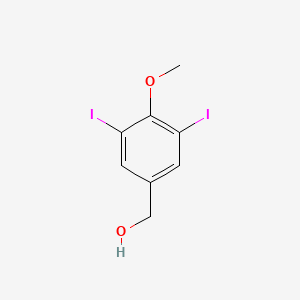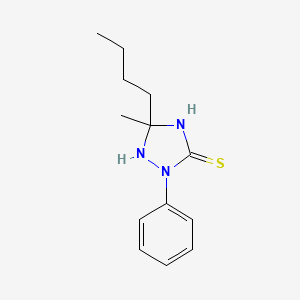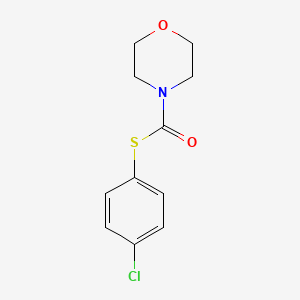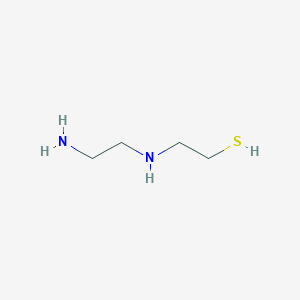
3,5-DIIODO-4-METHOXY-BENZYLALCOHOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIIODO-4-METHOXY-BENZYLALCOHOL: is an organic compound with the molecular formula C8H8I2O2 It is characterized by the presence of two iodine atoms and a methoxy group attached to a benzene ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL typically involves the iodination of 4-methoxybenzyl alcohol. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atoms at the 3 and 5 positions of the benzene ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (3,5-Diiodo-4-methoxyphenyl)methane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: (3,5-Diiodo-4-methoxybenzoic acid).
Reduction: (3,5-Diiodo-4-methoxyphenyl)methane.
Substitution: (3,5-Diazido-4-methoxyphenyl)methanol.
Scientific Research Applications
Chemistry: 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various chemical transformations .
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties. It is also used in the synthesis of biologically active molecules .
Medicine: Research has shown that derivatives of this compound exhibit potential anticancer properties. These derivatives are being investigated for their ability to inhibit the growth of cancer cells .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL involves its interaction with specific molecular targets. For instance, it has been found to block certain ion channels in sensory neurons, affecting the transmission of sensory signals. This property makes it a potential candidate for the development of treatments for neuropathic pain and other sensory disorders . Additionally, its derivatives can induce protein dephosphorylation, leading to the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
(3,5-Diiodo-4-methoxyphenethylamine): Similar structure but with an ethylamine group instead of a hydroxymethyl group.
(3,5-Diiodo-4-methoxybenzoic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(3,5-Diiodo-4-methoxyphenyl)methane: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness: 3,5-DIIODO-4-METHOXY-BENZYLALCOHOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
52273-41-3 |
|---|---|
Molecular Formula |
C8H8I2O2 |
Molecular Weight |
389.96 |
IUPAC Name |
(3,5-diiodo-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8I2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 |
InChI Key |
WXOMNFLCEZKUOU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1I)CO)I |
Canonical SMILES |
COC1=C(C=C(C=C1I)CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Hydroxyphenyl)-4-phenylbenzo[f]isoindole-1,3-dione](/img/structure/B1656264.png)
![4-[3-[5-[3-(3-Carboxypropanoylamino)phenoxy]-1,3-dioxoisoindol-2-yl]anilino]-4-oxobutanoic acid](/img/structure/B1656265.png)

![6-[1-(Hydroxyamino)ethylidene]-3-methoxycyclohexa-2,4-dien-1-one](/img/structure/B1656267.png)
![Dimethyl 2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B1656269.png)
![2-{[(3-Bromophenyl)methyl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B1656271.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide](/img/structure/B1656272.png)

![Pyridine, 4-[3-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-2-oxazolidinyl]-](/img/structure/B1656274.png)
![(4E)-5-METHYL-2-PHENYL-4-{2-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]ETHYLIDENE}PYRAZOL-3-ONE](/img/structure/B1656275.png)
![tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate](/img/structure/B1656276.png)
![3-Methyl-5-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B1656277.png)
![Benzo[g][1]benzothiole-2-carboxylic acid](/img/structure/B1656278.png)
